molecular formula C₂₀H₃₂BrNO₄ B021953 Atrovent CAS No. 66985-17-9

Atrovent

カタログ番号 B021953
CAS番号: 66985-17-9
分子量: 430.4 g/mol
InChIキー: KEWHKYJURDBRMN-XFQAGIBXSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Atrovent involves a complex chemical process that yields a bronchodilator used primarily in the management of respiratory conditions. A notable approach includes the total syntheses of related compounds through a naphthalene-annulation method, demonstrating the intricate chemistry involved in developing respiratory treatments (Matsushita et al., 2017).

Molecular Structure Analysis

The molecular structure of Atrovent plays a crucial role in its function as a respiratory treatment. Techniques like OLEX2 provide insights into determining, visualizing, and analyzing molecular crystal structures, essential for understanding how Atrovent interacts at the molecular level (Dolomanov et al., 2009).

Chemical Reactions and Properties

Atrovent's efficacy in treating respiratory conditions is closely tied to its chemical reactions and properties. A study on the physicochemical compatibility and aerosol characteristics of Atrovent mixed with other inhalation medications highlights its stability and efficient delivery mechanism, crucial for patient treatment (Chen et al., 2020).

Physical Properties Analysis

Understanding Atrovent's physical properties is essential for its formulation and delivery as a respiratory treatment. Techniques like Attenuated Total Reflection Infrared Spectroscopy (ATR-IR) offer valuable insights into the interactions at the molecular level, providing a deeper understanding of its behavior in various conditions (Mojet, Ebbesen, & Lefferts, 2010).

科学的研究の応用

  • Pharmaceutics

    • Application : Atrovent is used in the treatment of respiratory diseases. It’s common practice to mix different inhalation solutions for simultaneous inhalation .
    • Methods : The study tested the physicochemical compatibility and aerosol characteristics of Atrovent mixed with other inhalation medications. They used pH determination, osmolarity measurement, and high-performance liquid chromatography (HPLC) assay of each active ingredient .
    • Results : No significant variation was found in the pH value, the osmotic pressure, or the active components of admixtures. With the increase in nebulization volume after mixing, fine particle dose (FPD) and total active drug delivered showed statistically significant improvements, while the active drug delivery rate decreased compared to the single-drug preparations .
  • Cardiology

    • Application : Atrovent is used to investigate the effects on heart rate variability (HRV) .
    • Methods : A randomized, double-blind, crossover design study was conducted on 13 healthy volunteers. Salbutamol, ipratropium or placebo was administered in three different testing sessions. HRV were assessed in the supine position and during handgrip exercise before and after taking each drug .
    • Results : Ipratropium administration resulted in a reduced mean-RR, SDNN and RMSSD during handgrip exercise compared with baseline values. This effect was not detected with salbutamol or placebo administration .
  • Respiratory Medicine

    • Application : Atrovent is used in the treatment of bronchoobstructive diseases .
    • Methods : The study selected 25 persons to treat initials stages of bronchopulmonary diseases by Atrovent. The research of protective effect of Atrovent was realized on an experimental group of 12 persons .
    • Results : The results of one-year control the patients in both groups have been demonstrated in the article .
  • Pharmacology

    • Application : Atrovent is used to investigate its compatibility when mixed with other inhalation medications .
    • Methods : The study tested the physicochemical compatibility and aerosol characteristics of Atrovent mixed with Salbutamol Sulfate, Terbutaline Sulfate, Budesonide, and Acetylcysteine .
    • Results : No significant variation was found in the pH value, the osmotic pressure, or the active components of admixtures .
  • Pulmonology

    • Application : Atrovent is used in the prevention and treatment of shortness of breath in patients with chronic obstructive pulmonary disease (COPD) and mild to moderate bronchial asthma .
    • Methods : Atrovent is administered as a bronchodilator for maintenance treatment of bronchospasm associated with chronic obstructive pulmonary disease, including chronic bronchitis .
    • Results : Atrovent has been found to be effective in preventing and treating shortness of breath in patients with COPD and bronchial asthma .
  • Pharmacology

    • Application : Atrovent is used to investigate its stability when used in a chlorofluorocarbon (CFC)-free metered dose inhaler .
    • Methods : The study tested the stability of Atrovent in a CFC-free formulation of the short-acting anticholinergic bronchodilator, ipratropium bromide .
    • Results : Ipratropium bromide is indicated for the regular treatment of reversible bronchospasm associated with chronic obstructive pulmonary disease (COPD) and chronic asthma .

特性

IUPAC Name

(8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLMOSXCXGLMMN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ipratropii bromidum

CAS RN

58073-59-9, 22254-24-6
Record name (endo,anti)-(±)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo[3.2.1]octane bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.526
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ipratropium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.779
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atrovent
Reactant of Route 2
Atrovent
Reactant of Route 3
Atrovent
Reactant of Route 4
Atrovent
Reactant of Route 5
Reactant of Route 5
Atrovent
Reactant of Route 6
Atrovent

Citations

For This Compound
7,440
Citations
FPV Maesen, JJ Smeets, R Bernsen, PJG Cornelissen - Allergy, 1986 - Wiley Online Library
The bronchospasmolytic effects of 40 μg ipratropium bromide (Atrovent®) given either as an aerosol (2 puffs of 20 μg) or as a powder inhalation were compared in a double‐blind cross‐…
Number of citations: 9 onlinelibrary.wiley.com
FM Baroody, AM Maichel, MM Roecker… - Journal of allergy and …, 1992 - Elsevier
We investigated the efficacy of local ipratropium bromide on methacholine-induced nasal secretions in a double-blind, placebo-controlled experiment. Twenty subjects with perennial …
Number of citations: 37 www.sciencedirect.com
SM PFISTER, D Kupecz - The Nurse Practitioner, 1996 - journals.lww.com
The functions of mucus in the nose are to:(1) lubricate and humidify the nose,(2) combat infection, and (3) wash out unwanted particles. Sensors in the nose respond to pollens, irritants, …
Number of citations: 1 journals.lww.com
H Malmberg, B Grahne, E Holopainen… - … & Allied Sciences, 1983 - Wiley Online Library
Ipratropium is a parasympatholytic agent with high topical activity. The effect of intranasal ipratropium was studied in 34 patients who were over 60 years of age and who suffered from …
Number of citations: 83 onlinelibrary.wiley.com
C Family, R Cover - 1994 - jamanetwork.com
… Atrovent should also not be taken by patients hypersensitive to any other components of the drug product or to atropine or its derivatives. t Atrovent"(ipratropium bromide) is not indicated …
Number of citations: 0 jamanetwork.com
V Osborne, D Layton, C Fogg, E Tong… - … Journal of Pharmacy …, 2018 - academic.oup.com
… risk as a result of prior Atrovent® CFC MDI use. Overall, Atrovent® CFC-free MDI appeared … of patients previously and newly exposed (Atrovent® naïve) to Atrovent® CFC-free MDI in the …
Number of citations: 2 academic.oup.com
CR Beasley, P Rafferty, ST Holgate - British Medical Journal …, 1987 - ncbi.nlm.nih.gov
… Atrovent nebuliser solution had no>tbeen determinedwere studied. All patients initially attended the laboratory to inhale 4 ml isotonic Atrovent … Comment This study shows that Atrovent …
Number of citations: 118 www.ncbi.nlm.nih.gov
T Gallagher, S Maturo, S Fracchia, C Hartnick - The Laryngoscope, 2011 - Citeseer
… Anecdotal experience in our clinic of children with tracheomalacia taking ipratropium bromide (Atrovent, Boehringer Ingelheim Pharmaceuticals, Germany) revealed improvement in …
Number of citations: 11 citeseerx.ist.psu.edu
C Brophy, B Ahmed, S Bayston, A Arnold, D McGivern… - Thorax, 1998 - thorax.bmj.com
BACKGROUND In acute asthma the optimal duration of treatment with combination β agonist and anticholinergic nebuliser solutions is unknown; most studies have investigated single …
Number of citations: 45 thorax.bmj.com
P Rafferty, R Beasley, ST Holgate - Thorax, 1988 - thorax.bmj.com
… ipratropium bromide nebuliser solution (Atrovent) in patients with … The airway response to inhaled Atrovent and preservative … Atrovent nebuliser solution provoked a greater than 20% fall …
Number of citations: 49 thorax.bmj.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。